molecular formula C21H27NO6 B11147089 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B11147089
M. Wt: 389.4 g/mol
InChI Key: QOMGFEQIZGTBER-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Biological Activity

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a coumarin moiety, characterized by a benzopyran structure with a propanoyl group attached. Its IUPAC name reflects its complex structure, which is integral to its biological activity. The presence of the 2-oxo group and the propyl group enhances its interaction with biological targets.

Property Details
Molecular Formula C17H20O5
CAS Number 304896-87-5
Solubility Soluble in organic solvents
Melting Point Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been suggested based on related compounds:

  • Enzyme Inhibition : Similar coumarin derivatives have shown inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation. This inhibition is beneficial for conditions like Alzheimer's disease .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells. This action is vital for preventing cellular damage and inflammation.
  • Anti-inflammatory Effects : Coumarins are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, contributing to their anti-inflammatory properties. This mechanism is particularly relevant in the context of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives similar to this compound:

  • Anti-Alzheimer's Activity : A study evaluated the effects of various coumarin derivatives on cholinesterase inhibition, reporting IC50 values indicating moderate to strong inhibition against both AChE and BChE, suggesting potential therapeutic applications for cognitive disorders .
  • Cytotoxicity Testing : Research involving cytotoxicity assays on cancer cell lines such as MCF-7 demonstrated that certain coumarin derivatives could induce cell death, highlighting their potential as anticancer agents.
  • Molecular Docking Studies : In silico studies have shown that coumarin derivatives can bind effectively to target proteins involved in inflammation and cancer pathways, suggesting that structural modifications can enhance their biological efficacy .

Summary of Biological Activities

Activity Type Description
Cholinesterase Inhibition Potential use in treating Alzheimer's disease by enhancing cholinergic function.
Antioxidant Properties Scavenging free radicals to prevent oxidative stress-related damage.
Anti-inflammatory Effects Inhibition of COX and LOX enzymes to reduce inflammation.
Cytotoxic Effects Inducing apoptosis in cancer cell lines, indicating anticancer potential.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-6-8-17(21(25)26)22-20(24)13(3)27-15-9-10-16-14(7-5-2)11-19(23)28-18(16)12-15/h9-13,17H,4-8H2,1-3H3,(H,22,24)(H,25,26)

InChI Key

QOMGFEQIZGTBER-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CCC

Origin of Product

United States

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